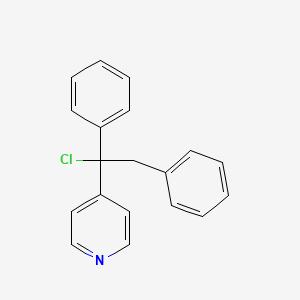

4-(1-Chloro-1,2-diphenylethyl)pyridine

Description

Properties

IUPAC Name |

4-(1-chloro-1,2-diphenylethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN/c20-19(17-9-5-2-6-10-17,18-11-13-21-14-12-18)15-16-7-3-1-4-8-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAMTZKVRUKIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of 4 1 Chloro 1,2 Diphenylethyl Pyridine

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. advancechemjournal.com For the target molecule, 4-(1-Chloro-1,2-diphenylethyl)pyridine, the primary disconnection points involve the chloro- and the carbon-carbon bonds of the ethylpyridine side chain.

A primary retrosynthetic disconnection is the C-Cl bond. This identifies the tertiary alcohol, 1,1-diphenyl-2-(pyridin-4-yl)ethanol , as the immediate key precursor. This alcohol can then be subjected to chlorination to yield the final product.

A further disconnection of the precursor alcohol involves breaking the C-C bond between the two phenyl-bearing carbons. This leads to two potential synthetic routes based on the Grignard reaction:

Route A: Disconnecting the bond between C1 (bearing the hydroxyl group and a phenyl group) and C2 (bearing the other phenyl group and the pyridine (B92270) ring) suggests a reaction between a phenylmagnesium halide Grignard reagent and 4-(phenyl(pyridin-4-yl)methyl)ketone .

Route B: A more common and practical disconnection breaks the bond between the pyridine-bearing carbon and the adjacent carbon. This identifies 4-benzoylpyridine and a benzylmagnesium halide as key synthons. tandfonline.comacs.org

Key Precursors and Their Synthetic Routes

The synthesis of this compound relies on the successful preparation of its key precursors. The most crucial precursor is the tertiary alcohol, 1,1-diphenyl-2-(pyridin-4-yl)ethanol .

The most direct pathway to this alcohol is through a Grignard reaction. wikipedia.orglibretexts.org This involves the reaction of a Grignard reagent with a ketone. Specifically, benzylmagnesium chloride can be reacted with 4-benzoylpyridine. It's essential to conduct this reaction under anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by water. wikipedia.orglibretexts.org

The precursors for this Grignard reaction are themselves synthesized through established methods:

4-Benzoylpyridine: This ketone can be prepared through various methods, including the oxidation of 4-benzylpyridine (B57826) or through Friedel-Crafts acylation of benzene (B151609) with isonicotinoyl chloride.

Benzylmagnesium chloride: This Grignard reagent is prepared by reacting benzyl (B1604629) chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether. libretexts.orglibretexts.org

An alternative approach to the side-chain construction involves the reaction of 4-cyanopyridine (B195900) with toluene (B28343) to produce 4-benzylpyridine, which can then be further functionalized. wikipedia.org

Table 1: Key Precursors and Synthetic Routes

| Precursor | Synthetic Route | Key Reagents |

|---|---|---|

| 1,1-diphenyl-2-(pyridin-4-yl)ethanol | Grignard reaction | 4-Benzoylpyridine, Benzylmagnesium chloride |

| 4-Benzoylpyridine | Oxidation of 4-benzylpyridine | Potassium permanganate (B83412) or other oxidizing agents |

| Benzylmagnesium chloride | Reaction of an alkyl halide with magnesium | Benzyl chloride, Magnesium metal, Anhydrous ether |

| 4-Benzylpyridine | Reaction of 4-cyanopyridine with toluene | 4-Cyanopyridine, Toluene |

Considerations for Strategic Bond Formation

The synthesis of this compound involves two critical bond formations: the carbon-carbon (C-C) bond to assemble the side chain and the carbon-chlorine (C-Cl) bond.

C-C Bond Formation: The key C-C bond formation occurs during the Grignard reaction to create the 1,2-diphenylethyl scaffold attached to the pyridine ring. tandfonline.comacs.org The nucleophilic carbon of the benzylmagnesium chloride attacks the electrophilic carbonyl carbon of 4-benzoylpyridine. youtube.com A significant challenge in this step is preventing side reactions, such as the formation of biphenyl (B1667301) from the coupling of unreacted Grignard reagent with the starting benzyl chloride, which is favored at higher temperatures. libretexts.org Careful control of reaction temperature and stoichiometry is crucial.

C-Cl Bond Formation: The conversion of the tertiary alcohol to the corresponding alkyl chloride is the final strategic bond formation. This is typically achieved through nucleophilic substitution. The choice of chlorinating agent is critical to avoid unwanted side reactions, such as elimination, which is a common competing pathway for tertiary alcohols. stackexchange.comnih.gov The pyridine nitrogen can also complicate the reaction by acting as a base or nucleophile.

Exploration of Diverse Synthetic Pathways

Several synthetic pathways can be envisioned for this compound, primarily revolving around the method of chlorination and the strategy for constructing the substituted ethyl side chain on the pyridine ring.

Classical Chlorination Reactions and Their Modern Adaptations

The conversion of the precursor alcohol, 1,1-diphenyl-2-(pyridin-4-yl)ethanol, to the target chloride is a critical step.

Classical Methods: Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. libretexts.orgrsc.org The reaction typically proceeds via the formation of a chlorosulfite intermediate. rsc.org For tertiary alcohols, the reaction mechanism can be complex, and there is no single barrier preventing the reaction. stackexchange.com The presence of a base like pyridine can influence the stereochemical outcome, often leading to an inversion of configuration through a Darzens halogenation mechanism. rsc.org

Another classical reagent is tosyl chloride (TsCl). While typically used for forming tosylates, under certain conditions, especially with benzyl alcohols, it can lead directly to the corresponding chloride. nih.govresearchgate.net

Modern Adaptations: Modern approaches to chlorination focus on milder conditions and higher selectivity. For instance, the use of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) provides a rapid and high-yielding method for the chlorination of benzylic alcohols under neutral conditions. organic-chemistry.org Another method employs indium(III) chloride as a catalyst for the reaction of alcohols with chlorodimethylsilane. organic-chemistry.org Catalytic systems, such as using triarylphosphine oxide with thionyl chloride, have also been developed to improve efficiency. google.com For cyclic alcohols, titanium(IV) tetrachloride has been used as a catalyst with thionyl chloride to achieve chlorination with retention of configuration. nih.gov

Table 2: Comparison of Chlorinating Agents for Tertiary Alcohols

| Reagent/System | Typical Conditions | Advantages/Considerations |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used with a base like pyridine | Readily available; gaseous byproducts (SO₂, HCl) are easily removed. libretexts.orgrsc.org |

| Tosyl Chloride (TsCl) | Can directly chlorinate certain activated alcohols. nih.govresearchgate.net | Can avoid harsh acidic conditions. |

| 2,4,6-Trichloro-1,3,5-triazine/DMSO | Neutral conditions, short reaction times. organic-chemistry.org | High yields and selectivity for benzylic alcohols. |

| InCl₃/Chlorodimethylsilane | Mild, catalytic conditions. organic-chemistry.org | Good for a range of alcohol types. |

| SOCl₂/TiCl₄ (catalytic) | Low temperature (0 °C), rapid reaction. nih.gov | High yields and stereoretention for cyclic systems. |

Pyridine Ring Functionalization and Side-Chain Assembly

The assembly of the 1,2-diphenylethyl side chain at the 4-position of the pyridine ring is a cornerstone of the synthesis.

Direct C-4 alkylation of pyridines is a powerful strategy. nih.gov Nickel/Lewis acid cooperative catalysis has been shown to achieve the C-4 selective addition of pyridine across alkenes. nih.gov Another modern approach involves the electroreductive C4-alkylation of pyridine derivatives using alkyl bromides, with the addition of chlorotrimethylsilane (B32843) enhancing yield and regioselectivity. researchgate.net Rare-earth metal complexes have also been used to catalyze the C-H alkylation of pyridines with olefins, offering an atom-economical route. researchgate.net

The Grignard reaction remains a robust and widely used method. tandfonline.comacs.org The addition of a benzylmagnesium halide to a 4-acylpyridine, such as 4-benzoylpyridine, effectively constructs the desired carbon skeleton. tandfonline.com The regioselectivity of Grignard additions to pyridinium (B92312) salts is generally high for the 4-position. tandfonline.com

Other methods for synthesizing substituted pyridines include multi-component reactions, which can build the pyridine ring itself with the desired substituents in a single step. organic-chemistry.orgresearchgate.netresearchgate.net For example, a one-pot synthesis can convert N-vinyl amides to pyridines using trifluoromethanesulfonic anhydride (B1165640) and a π-nucleophile. organic-chemistry.org

Multi-Step Synthesis Optimization and Yield Enhancement Strategies

Process Optimization: Each step, from the Grignard reaction to the final chlorination, must be individually optimized for temperature, solvent, and reagent stoichiometry. For instance, in radical alkylation of pyridines, the choice of solvent and the use of additives like sym-collidine can significantly affect the yield and prevent side reactions like dialkylation. nih.gov

Catalyst Selection: The choice of catalyst can dramatically impact yield and selectivity. In pyridine alkylation, catalysts ranging from nickel complexes to rare-earth metals have been employed to control regioselectivity. nih.govresearchgate.net

Multi-component Reactions (MCRs): Designing a synthesis that utilizes MCRs can significantly improve atom economy and step efficiency by combining multiple reactants in a single operation to form a complex product. researchgate.netrsc.org

Table 3: Strategies for Yield Enhancement in Pyridine Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. organic-chemistry.org | Sequential Wittig, Staudinger, and electrocyclization reactions to form polysubstituted pyridines. organic-chemistry.org |

| Catalytic Control | Using specific catalysts to direct the reaction towards the desired product and regioselectivity. nih.gov | Nickel/Lewis acid catalysis for C-4 selective alkylation of pyridine. nih.gov |

| Reaction Condition Optimization | Systematically varying parameters like solvent, temperature, and concentration. nih.gov | Using 1,2-dichloroethane (B1671644) as a solvent at 40 °C to improve solubility and yield in pyridine alkylation. nih.gov |

| Multi-component Reactions | Combining three or more starting materials in a single reaction to build complex molecules efficiently. rsc.org | Synthesis of highly functionalized pyridines from aldehydes, malononitrile, and tetronic acid. rsc.org |

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of this compound, as its biological and physical properties are intrinsically linked to the spatial arrangement of its atoms. The two chiral centers, one bearing a chlorine atom and the other a phenyl group, require methods that can selectively produce the desired stereoisomer in high purity.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for introducing chirality and is frequently employed in the early stages of drug development. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of one of the stereocenters. For instance, an Evans oxazolidinone auxiliary could be acylated with a phenylacetic acid derivative. The subsequent alkylation of the enolate with a benzyl halide in the presence of a Lewis acid would proceed with high diastereoselectivity, governed by the steric hindrance of the auxiliary. The diastereoselectivity of such alkylation steps can be highly dependent on reaction conditions, including the presence of additives like lithium chloride and the choice of solvent, such as tetrahydrofuran (B95107) (THF). wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved to reveal a chiral carboxylic acid or a related functional group, which can then be further elaborated to the final target molecule.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Condition | Reference |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acidic or basic hydrolysis, or reduction | wikipedia.org |

| Camphorsultam | Asymmetric alkylation, Diels-Alder reactions | Hydrolysis with LiOH/H₂O₂ | wikipedia.org |

| (S)- and (R)-SAMP/RAMP | Asymmetric alkylation of aldehydes/ketones | Ozonolysis or other oxidative cleavage | wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | Hydrolysis | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. While the direct asymmetric formation of a carbon-chlorine bond is a challenging transformation, asymmetric catalysis is exceptionally effective in establishing the key stereocenters in the molecule's backbone. The development of chiral pyridine-derived ligands has been a significant area of research, though creating broadly applicable systems can be challenging. nih.govchim.it

Recent advancements have focused on transition-metal-catalyzed reactions. For instance, chiral copper hydride (CuH) complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines, operating directly on the free heterocycle without pre-activation. nih.govresearchgate.net This type of reaction could be adapted to introduce the 1,2-diphenylethyl moiety at the 4-position of the pyridine ring with high enantioselectivity. Similarly, iron-catalyzed asymmetric reductive cross-coupling reactions, using chiral bisoxazoline-phosphine (NPN) ligands, are effective for creating α-tertiary amino esters and amides, demonstrating the potential for forming sterically hindered C-C bonds with high enantiocontrol. acs.org The stereoselectivity in these radical-based mechanisms is often attributed to the chiral ligand sterically blocking most approaches of the radical to the metal center, leaving only one accessible quadrant. acs.org

Given that this compound has two stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). This is typically achieved during the synthesis of a key precursor, such as the corresponding alcohol, 1,2-diphenyl-1-(pyridin-4-yl)ethanol.

The synthesis of this alcohol precursor can be approached via methods that favor the formation of one diastereomer over the other. For example, a silyl-Prins cyclization, which can be sensitive to reaction conditions and the structure of the starting materials, can be used to form disubstituted oxygenated heterocycles with specific stereochemistry. mdpi.com More direct methods, such as the addition of a benzyl Grignard reagent or benzyllithium (B8763671) to 4-(phenylacetyl)pyridine, can be influenced by substrate control or the use of specific chelating agents to favor one diastereomeric product. The subsequent chlorination of the alcohol, for example using thionyl chloride or Appel reaction conditions, typically proceeds with a defined stereochemical outcome (e.g., inversion of configuration), thus transferring the stereochemistry of the precursor to the final chlorinated product. The synthesis of polysubstituted pyridines can also be achieved through tandem cycloaddition/cycloreversion reactions using 1,4-oxazin-2-one precursors, which offers another route to highly functionalized pyridine cores. nih.govnih.gov

Green Chemistry Principles in Synthesis Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduresearchgate.net This philosophy is increasingly integral to modern synthetic planning, driven by environmental concerns, safety, and economic efficiency. nih.govsemanticscholar.org

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final desired product. primescholars.com Reactions with poor atom economy, such as classical Wittig or Grignard reactions, generate significant stoichiometric byproducts. primescholars.com In contrast, multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are often highly atom-economical. mdpi.com

For the synthesis of this compound, a traditional route might involve a Grignard reaction followed by chlorination, which has a lower atom economy. A greener approach would be a catalytic, one-pot synthesis that forms the key bonds with minimal waste. For example, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides, demonstrating an atom-economical C-H functionalization. rsc.org Microwave-assisted synthesis is another tool that can improve reaction efficiency, shorten reaction times, and increase yields, contributing to a greener process. nih.gov

Table 2: Illustrative Atom Economy Comparison

| Reaction Type | Hypothetical Reactants | Hypothetical Products | Byproducts | % Atom Economy* | Reference |

| Traditional (Low Economy) | 4-Benzoylpyridine + Benzylmagnesium chloride; then SOCl₂ | This compound | MgCl(OH), SO₂, HCl | < 50% | primescholars.com |

| Modern (High Economy) | Pyridine, Styrene, Benzoyl chloride, HCl (Hypothetical Catalytic Addition) | This compound | None (in ideal reaction) | 100% | primescholars.commdpi.com |

*Percent atom economy is calculated as (Molecular weight of desired product / Molecular weight of all reactants) x 100. The values are illustrative for comparison of reaction types.

Solvents account for a large portion of the mass and energy consumption in chemical processes and are a primary source of waste. Green chemistry promotes the use of safer solvents or the elimination of solvents altogether. nih.gov Traditional solvents like dichloromethane (B109758) and other chlorinated hydrocarbons are being replaced with more benign alternatives such as water, ethanol, or supercritical CO₂. researchgate.net In some cases, reactions can be run under solvent-free conditions, often with microwave assistance. rsc.orgnih.gov

For pyridine derivatives, which can be toxic and poorly biodegradable, minimizing their release into waste streams is critical. researchgate.net Innovative waste treatment and recovery methods, such as the use of solvent-impregnated resins (SIRs), have been developed to selectively remove pyridine derivatives from aqueous waste. researchgate.netresearchgate.net These resins can be highly selective and offer a way to capture and potentially recycle valuable compounds, combining the advantages of liquid-liquid extraction and adsorption in a single unit. researchgate.net The selection of a solvent can also dramatically impact reaction outcomes; for example, in one organocatalytic synthesis of dihydropyridines, significant asymmetric induction was only achieved when using toluene, highlighting the complex role of the solvent beyond simple dissolution. rsc.org

Table 3: Properties of Common vs. Green Solvents

| Solvent | Hazard Classification | Boiling Point (°C) | Environmental Notes | Reference |

| Dichloromethane | Likely Human Carcinogen | 40 | Volatile organic compound (VOC), hazardous | nih.gov |

| Benzene | Carcinogenic | 80 | Toxic, VOC, environmental pollutant | researchgate.net |

| Tetrahydrofuran (THF) | Flammable, Peroxide-former | 66 | Common but requires careful handling | wikipedia.org |

| Ethanol | Flammable | 78 | Renewable, biodegradable, considered green | nih.gov |

| Water | Non-hazardous | 100 | Safest solvent, but can be energy-intensive to remove | nih.gov |

| Chlorobenzene | Harmful, Flammable | 132 | Aprotic polar medium, used to improve yields in specific MCRs | mdpi.com |

Catalyst Design for Sustainable Production

The sustainable synthesis of complex pyridine derivatives like this compound is critically dependent on the rational design of catalysts. An ideal catalyst for this purpose should not only be highly efficient and selective but also align with the principles of green chemistry, emphasizing the use of non-toxic materials, reusability, and operation under mild conditions. Research into the synthesis of related chiral pyridines and other heterocyclic compounds provides valuable insights into catalyst design strategies that could be adapted for the sustainable production of the target molecule.

Key strategies in sustainable catalyst design for pyridine synthesis include the use of earth-abundant metal catalysts, the development of reusable heterogeneous catalysts, and the application of organocatalysts. For the specific synthesis of this compound, which involves the formation of a stereocenter, the design of enantioselective catalysts is of paramount importance.

Heterogeneous Catalysts for Enhanced Reusability

For instance, a potential sustainable route to a precursor of this compound could involve a heterogeneous catalyst. The catalyst could be designed by immobilizing a catalytically active metal complex onto a solid support such as silica, alumina, or a polymer resin. This approach has been successfully demonstrated in the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles, using reusable ZnO-CTAB nanocrystals as a heterogeneous catalyst. rsc.org The use of such a catalyst in a packed-bed reactor could allow for a continuous flow process, further enhancing the sustainability of the manufacturing process.

| Catalyst Run | Yield (%) |

|---|---|

| Fresh | 98 |

| Run 2 | 97 |

| Run 3 | 95 |

| Run 4 | 94 |

Homogeneous Catalysis with a Focus on Atom Economy and Selectivity

Homogeneous catalysts, while often more challenging to separate from the reaction product, can offer superior activity and selectivity. In the context of synthesizing a chiral molecule like this compound, enantioselective homogeneous catalysis is a powerful tool. Research on the copper-catalyzed asymmetric alkylation of alkenyl pyridines highlights the potential of this approach. nih.gov In these systems, a copper salt is combined with a chiral diphosphine ligand to create a catalytic species that can induce high enantioselectivity in the addition of a nucleophile to a carbon-carbon double bond.

The design of the chiral ligand is crucial for achieving high enantiomeric excess (ee). The study by Carbone and co-workers demonstrated that diphosphine ferrocenyl ligands were highly effective in the copper-catalyzed conjugate addition to 4-styryl pyridine, a compound structurally related to a potential precursor of this compound. nih.gov The choice of solvent and Lewis acid co-catalyst also plays a significant role in optimizing the reaction conditions for both yield and enantioselectivity. nih.gov

| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| L1 | >98 | 93 |

| L2 | <10 | ND |

| L3 | >98 | 92 |

| L4 | >98 | 91 |

ND: Not Determined

Lewis Acid Co-catalysis for Enhanced Reactivity

In many catalytic transformations for pyridine synthesis, Lewis acids are employed to enhance the reactivity of the substrates. In the context of the copper-catalyzed conjugate addition to alkenyl pyridines, a Lewis acid was found to be essential for activating the pyridine ring towards nucleophilic attack. nih.gov The choice of Lewis acid can significantly impact the reaction's efficiency and even its regioselectivity. For example, TMSOTf was found to be the optimal Lewis acid for the reaction with 4-substituted alkenyl pyridines, while BF₃·Et₂O was more suitable for 2-substituted analogues. nih.gov

The selection of an appropriate Lewis acid is a critical aspect of catalyst system design. The ideal Lewis acid should be effective in promoting the desired transformation at low catalytic loadings and under mild conditions. Furthermore, from a sustainability perspective, the use of less toxic and more environmentally benign Lewis acids is preferred.

| Lewis Acid | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| TMSOTf | >98 | 93 |

| BF₃·Et₂O | <5 | ND |

| TMSCl | >98 | 85 |

| TMSBr | >98 | 91 |

ND: Not Determined

Elucidation of Reaction Mechanisms and Kinetics Involving 4 1 Chloro 1,2 Diphenylethyl Pyridine

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

Nucleophilic substitution is a fundamental reaction class for alkyl halides. For 4-(1-Chloro-1,2-diphenylethyl)pyridine, the reaction involves the replacement of the chloro group by a nucleophile. The specific mechanism of this process is determined by several interconnected factors.

The substitution reactions of this compound are expected to proceed predominantly through a unimolecular nucleophilic substitution (SN1) mechanism. This preference is a direct consequence of the substrate's structure.

Substrate Structure: The chlorinated carbon is tertiary and bonded to three bulky groups (two phenyl, one pyridyl). This significant steric hindrance makes a bimolecular (SN2) backside attack by a nucleophile virtually impossible. ucalgary.castackexchange.com

Carbocation Stability: The rate-determining step of an SN1 reaction is the spontaneous dissociation of the leaving group (Cl⁻) to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com In this case, the resulting tertiary carbocation would be exceptionally stable. Its stability is enhanced by resonance delocalization of the positive charge into the adjacent phenyl ring. This benzylic stabilization is a powerful driving force for the SN1 pathway. ucalgary.castackexchange.com

Reaction Kinetics: The rate of an SN1 reaction is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration, following a first-order rate law (Rate = k[Substrate]). masterorganicchemistry.comopenstax.org

In contrast, the bimolecular nucleophilic substitution (SN2) pathway is highly disfavored. SN2 reactions involve a concerted, one-step mechanism where the nucleophile attacks as the leaving group departs. This mechanism is sensitive to steric bulk, with reactivity order being methyl > primary > secondary >> tertiary. Given that this compound is a tertiary halide with large substituents, the SN2 pathway is not considered viable.

The internal nucleophilic substitution (SNi) mechanism is a less common pathway, typically involving specific reagents like thionyl chloride converting an alcohol to an alkyl chloride, and is not generally considered in the context of typical nucleophilic substitution reactions of alkyl halides unless specific intramolecular conditions are met.

Table 1: Factors Influencing Mechanistic Pathways for this compound

| Factor | SN1 Pathway | SN2 Pathway | Predicted Dominant Pathway |

|---|---|---|---|

| Substrate | Tertiary, benzylic-like | Tertiary | SN1 |

| Carbocation | Highly stable (tertiary, resonance-stabilized) | No intermediate | SN1 |

| Steric Hindrance | Favored (relieves steric strain) | Highly disfavored (prevents backside attack) | SN1 |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles | Depends on conditions, but substrate favors SN1 |

| Leaving Group | Good leaving group required (Cl⁻ is adequate) | Good leaving group required | SN1 |

The choice of solvent has a profound impact on the rate and outcome of nucleophilic substitution reactions, particularly for the SN1 mechanism.

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol, acetic acid) are capable of hydrogen bonding. They significantly accelerate SN1 reactions by stabilizing both the departing anionic leaving group (chloride) and the carbocation intermediate through solvation. libretexts.orgrsc.org The solvent's ability to solvate ions lowers the energy of the transition state for the rate-determining step, thus increasing the reaction rate. libretexts.org When the solvent itself acts as the nucleophile, the reaction is termed a solvolysis. doubtnut.com

Polar Aprotic Solvents: Solvents like acetone (B3395972) or dimethylformamide (DMF) have dipole moments but lack acidic protons for hydrogen bonding. While they can solvate cations, they are less effective at solvating anions compared to protic solvents. Consequently, SN1 reactions are generally slower in polar aprotic solvents than in polar protic solvents.

Nonpolar Solvents: Nonpolar solvents (e.g., hexane (B92381), benzene) are poor at stabilizing charged intermediates and are generally unsuitable for SN1 reactions, which proceed through ionic species.

The relative rate of solvolysis for a tertiary alkyl halide demonstrates this effect clearly.

Table 2: Expected Relative Solvolysis Rates for a Tertiary Halide in Various Solvents

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Expected Relative Rate |

|---|---|---|---|

| Water (H₂O) | Polar Protic | 80 | Very High |

| Formic Acid (HCOOH) | Polar Protic | 58 | High |

| Methanol (CH₃OH) | Polar Protic | 33 | Moderate |

| Ethanol (CH₃CH₂OH) | Polar Protic | 24 | Moderate-Low |

| Acetic Acid (CH₃COOH) | Polar Protic | 6 | Low |

Data is illustrative based on general principles of solvolysis for tertiary halides. libretexts.orgdoubtnut.comnih.gov

If the chlorinated carbon in this compound were a stereocenter, the SN1 mechanism would have a distinct stereochemical consequence.

The carbocation intermediate formed in an SN1 reaction is sp²-hybridized and has a trigonal planar geometry. chemistrysteps.com This planar structure is achiral. As a result, the incoming nucleophile can attack from either face of the plane with equal probability. This leads to the formation of a nearly 50:50 mixture of the two possible enantiomers, a product known as a racemic mixture. libretexts.orgmasterorganicchemistry.com

However, complete racemization is rare. Often, a slight excess of the product with an inverted configuration is observed. openstax.org This is explained by the formation of an "intimate ion pair," where the departing leaving group temporarily remains close to one face of the newly formed carbocation, partially shielding it from nucleophilic attack on that side. openstax.org Attack from the opposite, unshielded face is therefore slightly favored, leading to a small net inversion of configuration.

Elimination Reactions (E1, E2) and Competing Pathways

Elimination reactions, which result in the formation of an alkene, are common competing pathways to nucleophilic substitution.

Both unimolecular (E1) and bimolecular (E2) elimination mechanisms are possible.

E1 Reaction: The unimolecular elimination (E1) reaction proceeds through the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. youtube.comyoutube.com In a subsequent fast step, a base (which can be a weak base, such as the solvent) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. Because they share the same intermediate, E1 and SN1 reactions are direct competitors. Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com The E1 rate is first-order, depending only on the substrate concentration. youtube.com

E2 Reaction: The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. wikipedia.org This mechanism requires a strong base. masterorganicchemistry.com The rate is second-order, dependent on the concentrations of both the substrate and the base. youtube.com For E2 to occur, the hydrogen to be removed and the leaving group must typically be in an anti-periplanar conformation.

For this compound, E1 reactions are expected to be a significant competing pathway with SN1 reactions when using weak bases or under thermal conditions. An E2 reaction would become more prominent with the use of a strong, non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide), which would favor proton abstraction over substitution.

Table 3: Conditions Favoring Competing Substitution and Elimination Pathways

| Reaction Type | Substrate | Base/Nucleophile | Solvent | Temperature |

|---|---|---|---|---|

| SN1 | Tertiary | Weak, non-basic | Polar Protic | Low |

| E1 | Tertiary | Weak | Polar Protic | High |

| E2 | Tertiary | Strong, hindered | Less Polar | High |

Elimination of HCl from this compound would lead to the formation of an alkene. The hydrogen atom would be removed from the carbon bearing the second phenyl group. This results in the formation of 4-(1,2-diphenylvinyl)pyridine .

The structure of this olefinic byproduct would be highly stable due to the extensive conjugation between the newly formed double bond and the two phenyl rings, as well as the pyridyl ring system. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and thus most stable) alkene. In this case, only one constitutional isomer is possible, and its inherent stability would make its formation favorable under elimination conditions.

Regioselectivity and Stereoselectivity in Elimination

Elimination reactions of alkyl halides, such as this compound, involve the removal of a hydrogen halide to form an alkene. These reactions can proceed through various mechanisms, primarily E1, E2, and E1cB, which differ in the timing of bond cleavage and formation. libretexts.orgopenstax.org

Regioselectivity: This refers to the preference for forming a double bond at one position over another when multiple constitutional isomers can be formed. libretexts.org In the case of this compound, the chlorine atom is on the C1 carbon of the ethyl chain. The only adjacent carbon with hydrogen atoms (the β-carbon) is the C2 carbon, which bears a phenyl group and a benzyl (B1604629) group. As there is only one possible position for the double bond to form (between C1 and C2), elimination reactions of this substrate are not subject to regioselectivity.

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over others. khanacademy.org The elimination of HCl from this compound will lead to the formation of 4-(1,2-diphenylvinyl)pyridine. This product can exist as two geometric isomers (E and Z). The stereochemical outcome is highly dependent on the reaction mechanism.

E2 Mechanism: This is a concerted, single-step process where a base removes a β-proton simultaneously with the departure of the leaving group (chloride). libretexts.orglibretexts.org The E2 reaction requires a specific geometry, favoring an anti-periplanar arrangement of the proton and the leaving group. This conformational requirement directly influences which stereoisomer is formed. khanacademy.org For this compound, the transition state that minimizes steric hindrance between the bulky phenyl and pyridylphenyl groups would be favored, typically leading to the more stable E-alkene as the major product.

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate after the leaving group departs. libretexts.orgopenstax.org The base then removes a proton in the second step. Rotation around the carbon-carbon single bond in the carbocation intermediate is possible, which often leads to a mixture of E and Z isomers. Generally, the reaction favors the formation of the thermodynamically more stable alkene, which is usually the trans (E) isomer where large substituent groups are on opposite sides of the double bond. youtube.com

The choice between an E1 and E2 pathway is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate. Strong bases typically favor the E2 mechanism. libretexts.org

Reactivity of the Pyridine (B92270) Nitrogen Moiety

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. wikipedia.org This reactivity is central to the chemical behavior of this compound.

Protonation and Lewis Acid Coordination

Like other tertiary amines, the pyridine nitrogen readily reacts with protons from acids to form pyridinium (B92312) salts. wikipedia.org Similarly, it can coordinate with Lewis acids, which are electron-pair acceptors.

Protonation: The basicity of the pyridine nitrogen (pKa of the conjugate acid is typically around 5.2) ensures that it will be protonated by most protic acids. wikipedia.org This protonation places a formal positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it much more electron-deficient.

Lewis Acid Coordination: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can coordinate to the nitrogen atom. wikipedia.orgresearchgate.net This coordination activates the pyridine ring towards nucleophilic attack by withdrawing electron density, making the carbons at positions 2 and 4 more electrophilic. researchgate.net This principle is utilized in various synthetic transformations. For instance, zinc-based Lewis acids have been used to activate pyridine rings for nucleophilic aromatic substitution. researchgate.net

N-Oxidation and Quaternization Reactions

The nucleophilic nitrogen can also be targeted by electrophiles other than protons.

N-Oxidation: The reaction of the pyridine moiety with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a pyridine N-oxide. wikipedia.orgscribd.com The resulting N-oxide has altered reactivity compared to the parent pyridine; the oxygen atom can be subsequently removed if needed, making N-oxidation a useful strategy in the functionalization of pyridines. wikipedia.org

Quaternization: As a tertiary amine, the pyridine nitrogen reacts with alkyl halides in an SN2 reaction to form a quaternary pyridinium salt. wikipedia.orgmdpi.com This process, known as the Menshutkin reaction, is a common method for modifying pyridines. mdpi.com The rate of quaternization is influenced by the nature of the alkyl halide and the substituents on the pyridine ring. rsc.org For example, studies on poly(4-vinyl pyridine) show that it can be fully quaternized using activated halides like chloroacetamide.

| Reagent Type | Reaction at Nitrogen | Product Class |

| Protic Acid (H⁺) | Protonation | Pyridinium Salt |

| Lewis Acid (e.g., ZnCl₂) | Coordination | Lewis Acid Adduct |

| Peracid (RCO₃H) | N-Oxidation | Pyridine N-Oxide |

| Alkyl Halide (R-X) | Alkylation | Quaternary Pyridinium Salt |

Pyridine Ring Functionalization (e.g., metalation, C-H activation)

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic substitution but activated for nucleophilic attack. wikipedia.orgscribd.com Direct functionalization of the C-H bonds, especially at positions remote from the nitrogen, presents a significant synthetic challenge. However, modern methods have been developed to achieve this.

Metalation: Direct deprotonation (metalation) of the pyridine ring can be achieved using very strong bases. Functionalization at the C4 position of pyridines has been accomplished using organosodium bases like n-butylsodium, which circumvents side reactions often seen with organolithium reagents. nih.gov The resulting 4-sodiopyridine can then react with various electrophiles. nih.gov Another approach involves using TMP (tetramethylpiperidide) bases of magnesium or zinc, such as TMPMgCl·LiCl, which can regioselectively metalate substituted pyridines. doaj.org

C-H Activation: In the presence of certain transition metal catalysts, direct C-H activation can lead to functionalization. For example, a rhodium(III)-catalyzed reaction has been used for the annulation of simple pyridines. colab.ws Highly Lewis acidic species have also been shown to react with pyridine to selectively functionalize the ortho C-H bond. nih.gov

Rearrangement Reactions and Their Mechanistic Basis

Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.debyjus.com While no specific rearrangement reactions are documented for this compound in the provided literature, its structure allows for speculation on potential rearrangements under certain conditions.

If the compound undergoes reaction via an E1 or SN1 mechanism, a carbocation intermediate would form at the C1 position upon departure of the chloride ion. This carbocation is benzylic and adjacent to two phenyl groups, providing considerable stability. However, carbocations are prone to rearrangement if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl/aryl shift. In this specific structure, the adjacent C2 carbon is tetrasubstituted, so a 1,2-hydride shift is not possible. A 1,2-phenyl shift (a type of Wagner-Meerwein rearrangement) from C2 to C1 would form a new carbocation at C2. The relative stability of the initial versus the rearranged carbocation would determine the feasibility of this process. Given the stability of the initial benzylic carbocation, such a rearrangement may not be favorable unless driven by other factors.

Other classes of rearrangements, such as the Bamberger or Beckmann rearrangements, require specific functional groups (like N-phenylhydroxylamines or oximes, respectively) that are not present in the parent molecule and are therefore not directly applicable. wiley-vch.debyjus.com

Kinetic Studies for Reaction Rate Determination and Pathway Delineation

Kinetic studies are essential for determining reaction rates and elucidating mechanisms. nih.gov While specific kinetic data for this compound is not available, general principles can be applied.

The rate of a reaction involving this compound, such as solvolysis or elimination, would be determined by measuring the change in concentration of the reactant or product over time. The reaction order can be established by observing how the rate changes with reactant concentrations. nih.gov

Solvolysis Reactions: For SN1 solvolysis, the rate-determining step is the unimolecular formation of the carbocation. The rate law would be first-order, depending only on the concentration of the substrate: Rate = k[Substrate]. acs.org The rate is sensitive to the ionizing power of the solvent. nih.gov

Elimination Reactions: For an E2 reaction, the rate depends on the concentration of both the substrate and the base, leading to a second-order rate law: Rate = k[Substrate][Base]. libretexts.org For an E1 reaction, the rate law is the same as for SN1: Rate = k[Substrate]. libretexts.org

Kinetic studies on related systems provide insight. For example, the solvolysis rates of various substituted cumyl chlorides have been measured to quantify the electronic and steric effects of substituents. rsc.org Similarly, kinetic analyses of chlorination reactions have been used to determine reaction orders and apparent activation energies. researchgate.net The Grunwald-Winstein equation is a tool often used to correlate solvolysis rates with solvent nucleophilicity and ionizing power, helping to distinguish between unimolecular and bimolecular pathways. nih.gov A detailed kinetic study of this compound would be necessary to definitively determine its reaction pathways under various conditions.

Advanced Computational and Theoretical Chemistry Studies on 4 1 Chloro 1,2 Diphenylethyl Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-(1-Chloro-1,2-diphenylethyl)pyridine. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its properties and reactivity.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org These molecular orbitals are associated with discrete energy levels. In the context of this compound, MO theory helps in understanding the nature of its chemical bonds and the distribution of electron density. youtube.comyoutube.com

The electron density distribution, which can be visualized through molecular electrostatic potential (MESP) maps, reveals the regions of the molecule that are electron-rich or electron-poor. For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be a region of high electron density (nucleophilic), while the hydrogen atoms and the carbon atom attached to the chlorine are likely to be electron-deficient (electrophilic). bhu.ac.in This distribution is critical in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) |

| N(pyridine) | -0.58 |

| C(alpha to Cl) | +0.25 |

| Cl | -0.15 |

| C(para-pyridine) | -0.12 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar pyridine-containing compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the phenyl groups, while the LUMO may be distributed over the carbon-chlorine bond and the pyridine ring. The energy of these orbitals can be calculated using DFT methods, providing quantitative measures of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability. aiu.edu In this compound, NBO analysis can reveal the nature of the C-Cl bond, the interactions between the phenyl rings and the pyridine moiety, and the extent of electron donation from lone pairs into anti-bonding orbitals. researchgate.net

Conformational Analysis and Energy Minimization Techniques

The three-dimensional structure of this compound is not static; it can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multi-dimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. By mapping the PES, chemists can identify the low-energy conformations (local minima) and the energy barriers between them (saddle points or transition states). researchgate.net For this compound, the key degrees of freedom for conformational changes include the rotation around the C-C bonds connecting the pyridine ring, the chloro-substituted carbon, and the phenyl groups.

Identification of Stable Isomers and Transition States

Through computational scanning of the potential energy surface, the most stable isomers (conformers) of this compound can be identified. These stable conformers correspond to the minima on the PES. The geometry of each stable conformer is optimized to ensure it represents a true energy minimum, which is confirmed by the absence of imaginary frequencies in a vibrational frequency calculation. researchgate.net

The transition states connecting these stable conformers are also located on the PES. These represent the highest energy points along the lowest energy path between two conformers. The energy of the transition state relative to the stable conformers determines the activation energy for conformational change. For a molecule with multiple rotatable bonds like this compound, several stable conformers with distinct spatial arrangements of the phenyl and pyridine groups are expected, potentially including "propeller" or "Y-shaped" conformations as seen in similar complex molecules. nih.gov

Table 3: Relative Energies of Hypothetical Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-Ph1) (°) | Dihedral Angle (N-C-C-Ph2) (°) |

| Conformer 1 (Global Minimum) | 0.00 | 65 | 175 |

| Conformer 2 | +1.25 | -70 | 178 |

| Conformer 3 | +2.80 | 68 | -75 |

Note: The data in this table is illustrative and represents a hypothetical scenario for the conformational landscape of the title compound.

Reaction Mechanism Modeling through Ab Initio and DFT Methods

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, providing a molecular-level understanding of how chemical transformations occur. For a molecule such as this compound, which possesses multiple reactive sites—including the chlorinated carbon, the pyridine ring, and the phenyl groups—computational modeling is invaluable for mapping out potential reaction pathways. Methodologies such as ab initio and Density Functional Theory (DFT) are central to these investigations. proquest.comnih.gov

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and DFT, which uses the electron density to calculate the energy of a system, are powerful tools for exploring reaction mechanisms. proquest.comnih.gov DFT, in particular, offers a favorable balance between computational cost and accuracy, making it well-suited for studying large molecules. A typical approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to optimize the geometries of reactants, intermediates, transition states, and products. nih.gov For more complex systems or to achieve higher accuracy, more sophisticated functionals and larger basis sets can be employed. nih.gov

For instance, in studying the functionalization of pyridine derivatives, DFT calculations can help to understand the regioselectivity of reactions, such as whether a reaction will occur at the C2, C3, or C4 position of the pyridine ring. acs.org These calculations can also elucidate the role of radical intermediates in reaction pathways. acs.org In the context of this compound, these methods could be used to model reactions such as nucleophilic substitution at the chlorinated carbon or electrophilic aromatic substitution on the phenyl or pyridine rings.

A critical aspect of modeling reaction mechanisms is the characterization of transition states (TS) and the calculation of activation energies. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are employed to locate transition state structures. Once a transition state is located and confirmed by frequency analysis, its energy can be compared to the energy of the reactants to determine the activation energy (Ea) of the reaction. rsc.org This information is crucial for predicting the feasibility and rate of a chemical process.

For this compound, one could theoretically model a reaction such as the elimination of HCl to form a stilbene-like derivative. The process would involve:

Optimization of the reactant (this compound).

Identification and optimization of the transition state for HCl elimination.

Optimization of the products (the resulting alkene and HCl).

Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Pathway of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +25.5 |

| Products | B3LYP/6-31G(d) | -5.2 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. rsc.org Computational models can account for solvent effects in two primary ways: through implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can provide a more detailed picture of specific solvent-reactant interactions, such as hydrogen bonding. rsc.org

For a molecule like this compound, the choice of solvent could influence the stability of charged intermediates or transition states. rsc.org For example, a polar solvent might stabilize a carbocation intermediate formed upon the departure of the chloride ion, thus lowering the activation energy for a nucleophilic substitution reaction. Computational studies incorporating solvent effects are therefore essential for obtaining results that are comparable to experimental observations in solution. dntb.gov.ua

Spectroscopic Property Prediction and Correlation with Experimental Data (Focus on theoretical prediction methodology)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. By comparing calculated spectra with experimental data, chemists can confirm molecular structures and gain a deeper understanding of electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. The prediction of NMR chemical shifts using computational methods has become an invaluable tool for confirming or assigning the structure of complex molecules. nih.govnih.gov

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov The process involves:

Optimizing the molecular geometry of the compound of interest, in this case, this compound, using a selected DFT functional and basis set.

Performing a GIAO-DFT calculation on the optimized geometry to compute the absolute magnetic shielding tensors for each nucleus.

Calculating the chemical shifts by referencing the computed shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org

The accuracy of the predicted chemical shifts is highly dependent on the level of theory used for both the geometry optimization and the shielding calculation. nih.gov For complex molecules, it is often necessary to consider conformational flexibility, as the observed chemical shifts are an average over all populated conformations.

Table 2: Illustrative Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) |

| C-Cl | 65.2 | 64.8 |

| C-Py | 55.8 | 56.5 |

| Pyridine C2, C6 | 149.5 | 150.1 |

| Pyridine C3, C5 | 124.1 | 123.7 |

| Pyridine C4 | 145.3 | 146.0 |

| Phenyl C (ipso) | 140.1 | 140.9 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants. From these, the vibrational frequencies and normal modes can be determined. These calculations are typically performed at the same level of theory as the geometry optimization. nih.gov

It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor that depends on the level of theory used. nih.gov For pyridine and its derivatives, extensive vibrational analysis has been performed, providing a solid basis for interpreting the spectrum of more complex structures like this compound. cdnsciencepub.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide detailed information about static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular flexibility, and intermolecular interactions. strath.ac.ukresearchgate.net

For this compound, MD simulations could be used to:

Explore the conformational landscape and identify the most stable conformers.

Study the rotational dynamics of the phenyl and pyridine groups.

Simulate the interaction of the molecule with a solvent or a biological receptor. nih.gov

The force fields used in MD simulations are a set of parameters that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field. For novel molecules, it may be necessary to develop or validate force field parameters using quantum mechanical calculations. By studying the dynamic behavior of this compound, a more complete understanding of its properties and potential interactions can be achieved.

Research into Applications As a Synthetic Building Block or Intermediate in Complex Molecule Synthesis

Utilization in the Construction of Advanced Organic Scaffolds

The combination of a pyridine (B92270) moiety and a reactive chloro-diphenyl-ethyl side chain suggests that 4-(1-Chloro-1,2-diphenylethyl)pyridine could theoretically serve as a versatile starting material for the synthesis of complex molecular architectures.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. nih.govrsc.orgyoutube.com The pyridine unit of This compound could potentially be incorporated into larger heterocyclic systems. However, there are no specific examples in the scientific literature of this compound being used for this purpose.

Theoretically, the chloro group could be displaced by a nitrogen nucleophile to initiate a cyclization reaction, or the pyridine nitrogen itself could participate in annulation reactions. For instance, intramolecular cyclization reactions of appropriately substituted phenylethyl-pyridine derivatives have been reported to form benzo rsc.orgyoutube.comcyclohepta[1,2-b]pyridin-5-ones under acidic conditions. nih.gov While this demonstrates the potential for cyclization in similar systems, no such reactions have been documented for This compound .

Carbon-carbon bond formation is a cornerstone of organic synthesis. thieme.de The benzylic chloride in This compound represents a reactive site for such transformations.

Despite the potential for this compound to act as an electrophile in Friedel-Crafts type alkylations or as a precursor for organometallic reagents for cross-coupling reactions, a review of the literature provides no specific instances of its use in these contexts. General methods for carbon-carbon bond formation, such as the reaction of haloalkanes with cyanide ions or Grignard reagents, are well-established. thieme.deyoutube.com However, their application to This compound has not been reported.

Derivatization Strategies for Novel Compound Generation

The functional groups present in This compound offer theoretical pathways for derivatization to generate novel compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comguidechem.comacs.orgresearchgate.net The chloro-substituted benzylic carbon in This compound could potentially participate in these reactions.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. guidechem.comresearchgate.netnih.govnih.gov While highly efficient for aryl and vinyl halides, the use of alkyl chlorides can be more challenging. There are no published examples of This compound undergoing Suzuki coupling.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. youtube.comnih.gov The reaction is most common with aryl and vinyl halides, and while examples with unactivated alkyl chlorides exist, they are less common. No Heck reactions involving This compound have been documented.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgbldpharm.comnih.gov Similar to the other cross-coupling reactions, its application with alkyl halides is not as prevalent, and no specific examples with This compound are available.

The chloro group in This compound is a key site for functional group interconversions.

Theoretically, the chloride could be displaced by a variety of nucleophiles to introduce new functionalities such as azides, nitriles, or amines. Such transformations are fundamental in organic synthesis. researchgate.net However, specific studies detailing these interconversions for This compound are absent from the chemical literature. The reactivity of the chloro group in similar benzylic systems suggests that it would be susceptible to both nucleophilic substitution and elimination reactions, depending on the reaction conditions. nih.govlibretexts.org

Potential in Catalyst or Ligand Development Research

The pyridine nitrogen in This compound provides a potential coordination site for metal ions, suggesting a theoretical application in the development of new catalysts or ligands. Pyridine-containing molecules are common ligands in coordination chemistry and catalysis. The synthesis of ligands often involves the functionalization of a core structure. nih.gov However, a search of the literature reveals no instances of This compound being used as a precursor or a component in the design and synthesis of catalysts or ligands.

Precursor for Chiral Ligands in Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Pyridine-containing molecules are frequently employed as ligands in transition-metal catalysis. acs.orgresearchgate.net The structure of this compound contains a stereocenter at the carbon atom bonded to the chlorine, which, if resolved into its separate enantiomers, could serve as a foundation for new chiral ligands.

The chlorine atom represents a reactive handle for nucleophilic substitution, allowing for the introduction of various coordinating groups, such as phosphines, amines, or other heterocycles. This modification could lead to the formation of bidentate or tridentate chiral ligands. The steric bulk provided by the two phenyl groups could create a well-defined chiral environment around a metal center, potentially inducing high levels of stereoselectivity in catalytic reactions. While direct research on using this compound for this purpose is not documented, the principles of chiral ligand design support this as a promising area of investigation. nih.gov

Applications in Organometallic Chemistry Research

Organometallic chemistry explores compounds containing metal-carbon bonds and their diverse applications, particularly in catalysis. researchgate.net Pyridine and its derivatives are common ligands in organometallic complexes due to the coordinating ability of the nitrogen atom. acs.org The 4-substituted pyridine moiety in the title compound can readily coordinate to a variety of transition metals.

Functionalization of the pyridine ring can tune the electronic and steric properties of the resulting metal complexes. nih.govrsc.org The 1-chloro-1,2-diphenylethyl substituent on the pyridine ring of the target molecule could influence the catalytic activity and selectivity of its organometallic complexes. While specific organometallic complexes of this compound have not been reported in the available literature, the general reactivity of pyridines suggests that it could form stable complexes with metals like cobalt, rhodium, iridium, palladium, and copper. acs.orgacs.org These complexes could be explored for their catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization.

Role in Materials Science Research (e.g., polymer precursors, functional dyes)

The incorporation of specific functional groups into polymers and dyes can impart desirable properties, leading to advanced materials with tailored applications.

Polymer Precursors: Polymers containing pyridine units in their backbone or as pendant groups have been extensively studied for various applications, including as membranes, catalysts, and electronic materials. aps.orgaps.orgacs.org The vinylpyridine isomers, for instance, are known to polymerize and form block copolymers with unique self-assembly properties. acs.org While this compound is not a vinyl monomer, its pyridine ring could be incorporated into a polymer backbone through various polymerization techniques if appropriate reactive sites were introduced. Alternatively, it could be grafted onto existing polymer chains as a pendant group. The bulky diphenylmethyl group could affect the polymer's morphology and physical properties.

Functional Dyes: Pyridine-based structures are also found in functional dyes used in applications such as dye-sensitized solar cells and as fluorescent markers. researchgate.netgoogle.comgoogle.commdpi.com The extended π-system of the phenyl and pyridine rings in this compound suggests that it might possess interesting photophysical properties. Further functionalization could lead to the development of novel dyes with specific absorption and emission characteristics. The chlorine atom could serve as a point of attachment for other chromophores or for linking the dye to a substrate.

Advanced Analytical Methodologies for Research Scale Characterization of 4 1 Chloro 1,2 Diphenylethyl Pyridine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced NMR Spectroscopy (e.g., 2D-NMR, solid-state NMR for complex structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. For complex molecules like 4-(1-Chloro-1,2-diphenylethyl)pyridine, advanced NMR techniques provide deeper insights beyond standard one-dimensional (1D) spectra.

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular framework. A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the ethyl chain and the pyridine (B92270) and phenyl rings. researchgate.net For instance, the correlation between the methine proton and the protons of the adjacent phenyl and pyridyl groups can be unequivocally established. An HSQC spectrum correlates directly bonded proton and carbon-13 (¹³C) nuclei, providing a definitive assignment of the carbon skeleton.

Solid-State NMR (ssNMR): In cases where the compound or its derivatives are crystalline or amorphous solids, solid-state NMR becomes a powerful tool. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which can provide valuable structural information. emory.eduwikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra from solid samples. emory.eduacs.org For halogenated organic compounds, ssNMR can provide information on the local environment of the chlorine-bearing carbon. nih.gov Furthermore, multinuclear ssNMR can be used to study the interactions between different nuclei within the solid lattice, offering insights into the packing and intermolecular interactions of this compound derivatives. acs.orgosti.gov The analysis of mixed-halide systems by ssNMR has demonstrated its ability to differentiate between various halide arrangements, a technique that could be applied to derivatives of the target compound. acs.org

Research Applications: In a research context, these advanced NMR techniques are critical for:

Unambiguous Structure Confirmation: Confirming the successful synthesis of this compound and its derivatives.

Stereochemical Assignment: In conjunction with other techniques, helping to determine the relative and absolute stereochemistry of chiral centers.

Conformational Analysis: Studying the preferred conformations of the molecule in solution and the solid state.

Impurity Identification: Identifying and characterizing minor impurities or byproducts formed during synthesis. pitt.edu

| NMR Technique | Information Provided | Application to this compound |

| 1D ¹H NMR | Chemical environment and connectivity of protons. | Identifies aromatic and aliphatic protons, provides initial structural clues. youtube.com |

| 1D ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon backbone of the molecule. nih.gov |

| 2D COSY | ¹H-¹H coupling networks. | Establishes connectivity between protons in the ethyl, phenyl, and pyridine moieties. researchgate.net |

| 2D HSQC | Direct ¹H-¹³C correlations. | Assigns specific protons to their corresponding carbon atoms. |

| Solid-State NMR | Structural information in the solid phase, including intermolecular interactions. emory.edu | Characterizes crystalline forms, polymorphs, and studies molecular packing. nih.govosti.gov |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This is crucial for confirming the molecular formula and identifying unknown compounds.

Fragmentation Pathway Analysis: When coupled with tandem mass spectrometry (MS/MS), HRMS allows for the detailed study of fragmentation pathways. The molecule is ionized and then fragmented, and the masses of the resulting fragment ions are precisely measured. By analyzing these fragments, the connectivity of the molecule can be pieced together, providing structural confirmation. For this compound, key fragmentation pathways would likely involve the cleavage of the C-Cl bond, the bond between the two phenyl-bearing carbons, and fragmentation of the pyridine ring. researchgate.net The study of fragmentation patterns in similar molecules, such as pyridine derivatives and compounds with aryl and alkyl groups, provides a basis for predicting and interpreting the mass spectrum of the target compound. researchgate.netnih.gov Software tools can assist in predicting and annotating fragmentation spectra, aiding in the structural elucidation process. nih.gov

Research Applications:

Molecular Formula Determination: HRMS provides the high mass accuracy required to confirm the elemental composition of the parent molecule and its fragments.

Structural Isomer Differentiation: While not always definitive on its own, fragmentation patterns can sometimes help to distinguish between structural isomers.

Metabolite and Degradant Identification: In biological or environmental studies, HRMS is used to identify metabolites or degradation products by analyzing their fragmentation patterns.

| Ionization Technique | Typical Fragments of this compound (Predicted) | Information Gained |

| Electron Ionization (EI) | [M]+•, [M-Cl]+, [C6H5CH=CHC5H4N]+•, [C5H4N]+, [C6H5]+ | Provides a fingerprint spectrum and detailed structural information from extensive fragmentation. core.ac.uk |

| Electrospray Ionization (ESI) | [M+H]+ | Typically produces the protonated molecule, useful for molecular weight determination. |

| ESI-MS/MS | Fragmentation of [M+H]+ to yield ions from cleavage of C-C and C-Cl bonds. | Confirms connectivity and provides structural details. nih.gov |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique for identifying characteristic functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic (pyridine and phenyl) rings. researchgate.netnist.gov

C=C and C=N stretching vibrations within the aromatic rings. researchgate.net

C-H stretching and bending of the ethyl group.

The C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. aip.org The Raman spectrum of this compound would provide additional information on the vibrations of the carbon skeleton and the aromatic rings. rsc.orgscilit.com Studies on pyridine and its derivatives have shown that Raman spectroscopy can be sensitive to changes in molecular structure and environment. acs.orgnih.gov